Cas no 2026076-56-0 (3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester
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- Inchi: 1S/C11H21NO3/c1-10(2,3)15-9(13)11(14-4)6-5-7-12-8-11/h12H,5-8H2,1-4H3
- InChI Key: GHWNCMGEIAZFDD-UHFFFAOYSA-N
- SMILES: N1CCCC(OC)(C(OC(C)(C)C)=O)C1
3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372869-1.0g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-372869-2.5g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 2.5g |
$2155.0 | 2023-03-02 | ||
Enamine | EN300-372869-10.0g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 10.0g |
$4729.0 | 2023-03-02 | ||
Enamine | EN300-372869-0.5g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 0.5g |
$1056.0 | 2023-03-02 | ||
Enamine | EN300-372869-0.1g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 0.1g |
$968.0 | 2023-03-02 | ||
Enamine | EN300-372869-0.25g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 0.25g |
$1012.0 | 2023-03-02 | ||
Enamine | EN300-372869-5.0g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 5.0g |
$3189.0 | 2023-03-02 | ||
Enamine | EN300-372869-0.05g |
tert-butyl 3-methoxypiperidine-3-carboxylate |
2026076-56-0 | 0.05g |
$924.0 | 2023-03-02 |
3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester
3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0)
The compound 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The molecule consists of a piperidine ring substituted with a methoxy group at the 3-position and an ester group derived from isopropyl alcohol at the same position. This unique substitution pattern contributes to its distinct chemical properties and reactivity.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery and development. The presence of the methoxy group introduces electron-donating effects, which can influence the compound's pharmacokinetic properties, such as absorption and metabolism. Additionally, the ester group enhances solubility and bioavailability, making it a promising candidate for drug delivery systems. Researchers have explored the use of this compound in designing prodrugs, where the ester group can be cleaved under specific physiological conditions to release the active drug moiety.
The synthesis of 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of the methoxy group is achieved through nucleophilic substitution or alkylation reactions, while the esterification step is carried out using standard methods such as Fischer esterification or activation of the carboxylic acid with an appropriate reagent. The optimization of these steps has been a focus of recent research to improve yield and purity.
In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, it has been investigated as a building block for constructing bioactive molecules with anti-inflammatory and analgesic properties. Its ability to form stable amides makes it valuable in peptide synthesis and drug design. Furthermore, its unique structure allows for easy functionalization, enabling researchers to explore its use in materials science for applications such as polymer synthesis and surface modification.
The latest advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Quantum mechanical studies have revealed that the conjugation between the piperidine ring and substituents significantly influences its electronic properties. These findings have implications for its use in electronic materials and sensors.
In conclusion, 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research and development in both academic and industrial settings.
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